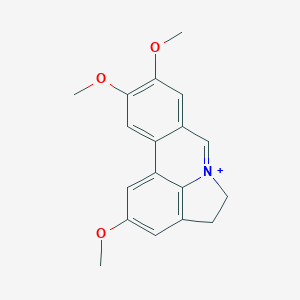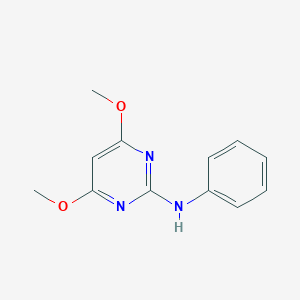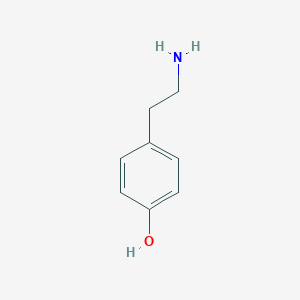
4-氯-2-甲基丁醇
描述
Synthesis Analysis
The synthesis of compounds related to 4-Chloro-2-methylbutan-2-ol involves various strategies. For instance, 2-Methylenecyclobutanones can be synthesized via a green and stereospecific Ca(OH)2-catalyzed direct aldol condensation of cyclobutanone and aldehydes. These compounds are significant as they can undergo Baeyer–Villiger oxidation to yield 4-methylenebutanolides, which are versatile in further chemical transformations (Lei Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds, like 4-methylenebutanolides obtained from the oxidation of 2-Methylenecyclobutanones, is crucial for their reactivity and the type of products they can form. These structures often involve cyclic intermediates that are pivotal in synthesizing more complex molecules.
Chemical Reactions and Properties
The chemical behavior of 4-Chloro-2-methylbutan-2-ol derivatives can be quite diverse. For example, the ionization of 4-chloro-3-methylbutanoyl ion leads to a series of rearrangements and cyclizations, indicating the reactivity of such chloro and methyl-substituted compounds in forming more complex structures (D. Farcasiu et al., 1990).
Physical Properties Analysis
The physical properties of 4-Chloro-2-methylbutan-2-ol and its derivatives are influenced by their molecular structure. For instance, the presence of chloro and methyl groups can affect the compound's boiling point, solubility, and density. Understanding these properties is essential for the compound's application in various chemical synthesis processes.
Chemical Properties Analysis
Chemically, 4-Chloro-2-methylbutan-2-ol derivatives exhibit a range of reactivities, such as in the case of the facile synthesis of 2-methylenecyclobutanones and their subsequent oxidation to 4-methylenebutanolides. These reactions underscore the compound's utility in organic synthesis, particularly in building complex molecular architectures (Lei Yu et al., 2014).
科学研究应用
1,2-二芳基-4-二甲胺基-3-甲基丁烷-2-醇的酸催化消除反应生成丁-1-烯,而相关的2-氯衍生物的碱催化消除反应产生混合的裂解产物和丁-1-烯 (Casy, Myers, & Pocha, 1966)。
2-甲基丁基氯甲酸酯的热分解涉及质子化环丙烷中间体的1,3-氢移位,形成2-氯-3-甲基丁烷 (Dupuy, Goldsmith, & Hudson, 1973)。
4-甲基戊醇-2-醇有效地从盐酸中提取铁(III),以准确测定铁(III)浓度 (Gawali & Shinde, 1974)。
从(R)-1-苯磺酰基-2-甲基丁醇-4-醇合成与癸醇相关的六和七倍异戊醇已经得到证实,为合成与癸醇相关化合物提供了见解 (Veselovskii, Koptenkova, Novikova, & Moiseenkov, 1989)。
2-甲基丁醇、三氯乙烯和乙腈的三元混合物的密度和粘度揭示了298.15 K和常压下分子间相互作用的性质和强度 (Iloukhani, Giahshenas, & Khanlarzadeh, 2013)。
4-(三甲基硅基)-2-氯-2-甲基丁烷的溶剂解离表明硅基取代物的参与很少,比乙醇更好地稳定高度离域的离子 (Tilley & Shiner, 1999)。
高密度聚乙烯管和树脂在含氯水中分解形成新的分解产物,包括4-氯-2-甲基丁醇,这些产物渗入水中 (Mitroka, Smiley, Tanko, & Dietrich, 2013)。
从2-甲基丁酸内酯成功制备了2-(3-溴-1-甲基丙基)-1,3-二氧杂环丁烷及其氯化物 (Collins & James, 1989)。
处理过的饮用水中的卤水合物,可能来自余氯与2-甲基-2-丁烯反应,可能是实验室人为制品 (Jobst, Taguchi, Bowen, Trikoupis, & Terlouw, 2011)。
对四种光学活性的1-卤代-2-甲基丁烷的旋光和原子尺寸研究已经进行 (Brauns, 1937)。
安全和危害
作用机制
Target of Action
Mode of Action
It is known that alcohols, which 4-chloro-2-methylbutan-2-ol is a type of, can form hydrogen bonds, allowing the molecules to associate .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-2-methylbutan-2-ol are not well-studied. These properties are crucial for understanding the bioavailability of the compound. More research is needed to determine these properties .
属性
IUPAC Name |
4-chloro-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODFUQIUARVWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338232 | |
| Record name | 4-Chloro-2-methyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylbutan-2-ol | |
CAS RN |
1985-88-2 | |
| Record name | 4-Chloro-2-methyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-chloro-2-methylbutan-2-ol be formed unintentionally during sample preparation?
A2: Yes, the study demonstrated that 4-chloro-2-methylbutan-2-ol can be generated as a laboratory artifact. [] Residual chlorine in water samples can react with 2-methyl-2-butene, a common stabilizer in dichloromethane (CH2Cl2) used for extraction, leading to the formation of 4-chloro-2-methylbutan-2-ol. [] This finding emphasizes the need for careful consideration of potential artifact formation during sample preparation and analysis, particularly when dealing with reactive compounds like chlorine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)


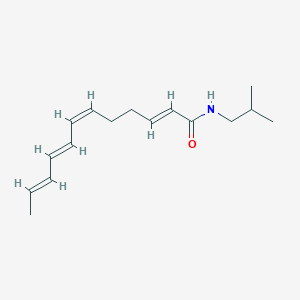
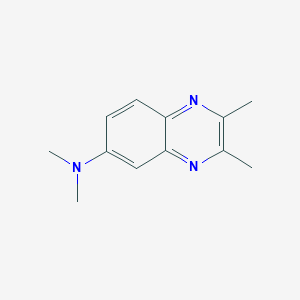

![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)


